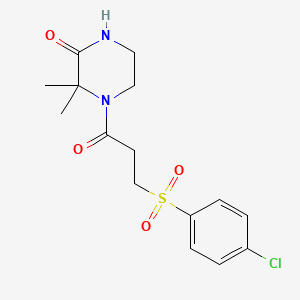
4-(3-((4-Chlorophenyl)sulfonyl)propanoyl)-3,3-dimethylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the precise structure of the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes determining properties like melting point, boiling point, solubility, and stability .Scientific Research Applications
Antiviral Activity
The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides involves several steps starting from 4-chlorobenzoic acid. These derivatives exhibit antiviral activity, particularly against the tobacco mosaic virus (TMV) . Researchers have investigated their potential as antiviral agents, which could have implications in agriculture and medicine.
Antibacterial and Antifungal Properties
Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been associated with antibacterial and antifungal activities . The compound’s structural features may contribute to its effectiveness against microbial pathogens. Further studies could explore its potential in combating bacterial and fungal infections.
Herbicidal Properties
Certain sulfonamide derivatives have demonstrated herbicidal properties, making them relevant for agricultural applications . Investigating whether 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides exhibit herbicidal effects could provide valuable insights for weed control strategies.
Anticonvulsant Potential
Although not directly studied for this compound, other 1,3,4-thiadiazoles have displayed anticonvulsant properties . Researchers could explore whether 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides exhibit similar effects, potentially contributing to the treatment of epilepsy and related disorders.
Tumor Cell Growth Inhibition
In previous work, researchers synthesized related 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives to inhibit tumor cell growth . While not directly tested for our compound, investigating its impact on cancer cells could be worthwhile.
Protection Against Tobacco Mosaic Virus (TMV)
Although some compounds in this family did not exhibit expected anti-TMV activity, further exploration of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides could yield insights into plant protection strategies . Understanding their effects on TMV-infected tobacco plants may have agricultural implications.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[3-(4-chlorophenyl)sulfonylpropanoyl]-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4S/c1-15(2)14(20)17-8-9-18(15)13(19)7-10-23(21,22)12-5-3-11(16)4-6-12/h3-6H,7-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGWEBFQEYQCCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



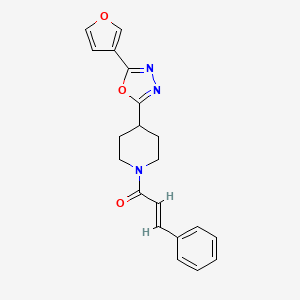
![methyl 2-amino-4-(4-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2628909.png)
![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2628910.png)
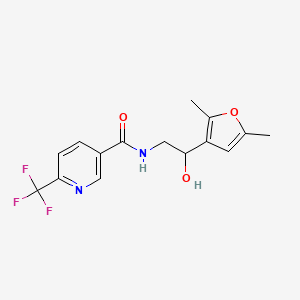
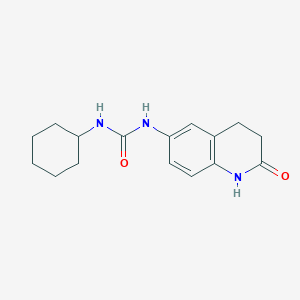
![(1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2628914.png)
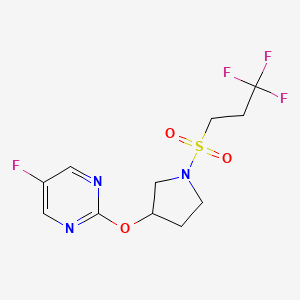

![2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid](/img/structure/B2628919.png)
![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]acetamide](/img/structure/B2628920.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2628921.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2628926.png)